molecular formula C22H29IN4O4S B236276 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid CAS No. 133190-94-0

7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid

カタログ番号 B236276
CAS番号: 133190-94-0
分子量: 572.5 g/mol
InChIキー: KYWKCULJQFXKEZ-HWKANZROSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid, also known as AZD-1775, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a key regulator of the cell cycle, and its inhibition has been shown to sensitize cancer cells to DNA damage caused by chemotherapy and radiation therapy.

作用機序

7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid targets CHK1, a key regulator of the cell cycle. CHK1 is activated in response to DNA damage, leading to cell cycle arrest and DNA repair. Inhibition of CHK1 by 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid prevents cell cycle arrest and DNA repair, leading to increased cell death in cancer cells. 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has also been shown to sensitize cancer cells to DNA damage by inhibiting homologous recombination, a key process in DNA repair.
Biochemical and Physiological Effects:
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has been shown to have potent antitumor activity in preclinical models of various cancer types, including breast, lung, ovarian, and pancreatic cancer. It has also been shown to have minimal toxicity in normal tissues. In clinical trials, 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has shown promising results as a monotherapy and in combination with other cancer therapies.

実験室実験の利点と制限

7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has several advantages for lab experiments, including its high potency, selectivity, and low toxicity in normal tissues. However, its short half-life and poor solubility can limit its effectiveness in certain settings. Additionally, its mechanism of action may not be effective in all cancer types, and further research is needed to identify biomarkers that can predict response to 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid.

将来の方向性

For research on 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid include identifying biomarkers that can predict response to the drug, optimizing dosing schedules and combinations with other cancer therapies, and developing more potent and selective CHK1 inhibitors. Additionally, further research is needed to understand the role of CHK1 inhibition in the development of resistance to cancer therapies and to identify strategies to overcome this resistance.

合成法

The synthesis of 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid involves several steps, including the reaction of 4-azido-3-iodobenzenesulfonyl chloride with 6,6-dimethyl-2-cyclohexen-1-one to form the sulfonyl azide intermediate. This intermediate is then reacted with 2,3-dibromo-5-heptenoic acid to form the final product, 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid. The synthesis method has been optimized to produce high yields of the compound with high purity.

科学的研究の応用

7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has been extensively studied in preclinical and clinical settings as a potential cancer therapy. It has been shown to sensitize cancer cells to DNA damage caused by chemotherapy and radiation therapy, leading to increased cell death. 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has also been shown to have synergistic effects with other cancer therapies, such as PARP inhibitors and topoisomerase inhibitors.

特性

CAS番号

133190-94-0

製品名

7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid

分子式

C22H29IN4O4S

分子量

572.5 g/mol

IUPAC名

(E)-7-[3-[(4-azido-3-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C22H29IN4O4S/c1-22(2)14-11-17(22)16(7-5-3-4-6-8-21(28)29)20(12-14)26-32(30,31)15-9-10-19(25-27-24)18(23)13-15/h3,5,9-10,13-14,16-17,20,26H,4,6-8,11-12H2,1-2H3,(H,28,29)/b5-3+

InChIキー

KYWKCULJQFXKEZ-HWKANZROSA-N

異性体SMILES

CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)C/C=C/CCCC(=O)O)C

SMILES

CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)CC=CCCCC(=O)O)C

正規SMILES

CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)CC=CCCCC(=O)O)C

同義語

(125I)SAP-N3
7-(6,6-dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid
ISAP-N3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。